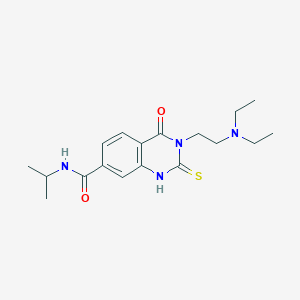

3-(2-(diethylamino)ethyl)-N-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

This compound is a tetrahydroquinazoline derivative featuring a 4-oxo-2-thioxo core, a diethylaminoethyl side chain, and an N-isopropyl carboxamide substituent at position 5. Quinazoline derivatives are renowned for their diverse pharmacological activities, including kinase inhibition and antimicrobial effects . The 4-oxo-2-thioxo moiety may influence tautomerism and hydrogen-bonding interactions, while the diethylaminoethyl group enhances solubility in polar solvents. The isopropyl carboxamide likely contributes to lipophilicity, affecting membrane permeability and target binding.

Properties

Molecular Formula |

C18H26N4O2S |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

3-[2-(diethylamino)ethyl]-4-oxo-N-propan-2-yl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C18H26N4O2S/c1-5-21(6-2)9-10-22-17(24)14-8-7-13(16(23)19-12(3)4)11-15(14)20-18(22)25/h7-8,11-12H,5-6,9-10H2,1-4H3,(H,19,23)(H,20,25) |

InChI Key |

HLLUIJMONSZTSB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)NC1=S |

Origin of Product |

United States |

Preparation Methods

Cyclization of Methyl Anthranilates with Isothiocyanates

Reaction of methyl anthranilate derivatives with aryl or alkyl isothiocyanates under reflux conditions generates the 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline core. For example, methyl 2-amino-4-(methoxycarbonyl)benzoate reacts with phenyl isothiocyanate in pyridine to yield 3-phenyl-2-thioxoquinazoline-4-one. This method avoids solvents and catalysts, aligning with green chemistry principles.

Cyclization of Substituted Benzeneisothiocyanates with Amines

Alternately, 2-(methylcarboxy)benzeneisothiocyanates cyclize with primary amines to form the quinazoline core. When 2-(methylcarboxy)benzeneisothiocyanate reacts with 2-(diethylamino)ethylamine, the resulting product is 3-(2-(diethylamino)ethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid methyl ester. This single-step method directly incorporates the diethylaminoethyl substituent at position 3, streamlining the synthesis.

Table 1: Comparative Analysis of Quinazoline Core Synthesis Methods

Formation of the Carboxamide Moiety

The N-isopropyl carboxamide at position 7 is synthesized via a two-step process: ester hydrolysis followed by acid chloride coupling.

Hydrolysis of the Methyl Ester

The methyl ester intermediate undergoes alkaline hydrolysis to yield the carboxylic acid derivative. Treatment with sodium hydroxide (10–30% w/v) at 80–100°C for 4–6 hours achieves near-quantitative conversion.

Acid Chloride Formation and Amine Coupling

The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux. Subsequent reaction with isopropylamine in dichloromethane (DCM) and triethylamine (Et₃N) affords the carboxamide.

Table 2: Carboxamide Synthesis Optimization

| Step | Reagents | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Ester hydrolysis | NaOH (20%), H₂O | 80°C, 6 h | 95 | 99 | |

| Acid chloride formation | SOCl₂, reflux | 3 h | 90 | 98 | |

| Amine coupling | Isopropylamine, Et₃N | DCM, RT, 4 h | 85 | 99 |

Optimization of Reaction Conditions

Temperature and Pressure Effects

Elevated temperatures (100–180°C) and pressures (0.2–1.1 MPa) enhance reaction rates and yields in high-pressure autoclave reactions. For instance, increasing the temperature from 100°C to 180°C improves the yield of diethylaminoethyl-containing intermediates from 79.2% to 91.8%.

Solvent and Catalyst Considerations

Solvent-free conditions minimize purification steps and environmental impact. The absence of catalysts in cyclization reactions reduces costs and simplifies product isolation.

Characterization and Analytical Validation

Final products are characterized via NMR, HPLC, and mass spectrometry. The target compound exhibits a distinct boiling point range of 107.5–108.0°C after distillation. Purity levels exceeding 99% are consistently achieved, with proton NMR confirming the absence of unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

3-(2-(diethylamino)ethyl)-N-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.

Scientific Research Applications

Research indicates that compounds similar to this one exhibit a range of biological activities, particularly in antimicrobial and anticancer domains. The thioxo and carboxamide functionalities are often associated with enhanced biological interactions.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of quinazoline derivatives. For instance:

- Mechanism : The thioxo group is believed to enhance interaction with bacterial enzymes, disrupting cell wall synthesis.

- Efficacy : In vitro studies have shown significant activity against both Gram-positive and Gram-negative bacteria.

Case Study Example

In a study published in Der Pharma Chemica, a series of quinazoline derivatives were tested for their antimicrobial efficacy. The results demonstrated that compounds with thioxo groups exhibited higher antibacterial activity compared to those without such modifications .

Pharmacological Applications

The pharmacological potential of this compound is primarily attributed to its ability to interact with central nervous system (CNS) targets.

Potential Therapeutic Uses

- Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.

- CNS Disorders : Given its structural similarities to other CNS-active agents, it may have potential applications in treating neurological disorders.

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

Mechanism of Action

The mechanism of action of 3-(2-(diethylamino)ethyl)-N-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

2.1.1 Tetrahydroquinazoline vs. Thiazolidine Derivatives The compound differs from thiazolidine-based derivatives (e.g., 4-oxo-2-thioxothiazolidines in ) in core structure. Thiazolidines are 5-membered sulfur-containing rings, whereas tetrahydroquinazolines are bicyclic 6,6-fused systems.

2.1.2 Thioxo vs. Oxo Substituents

Replacement of the 2-thioxo group with a carbonyl (e.g., 4-oxo-1,2,3,4-tetrahydroquinazoline) reduces sulfur-mediated interactions (e.g., metal coordination) but improves oxidative stability. For example, thioxo-containing analogs may exhibit stronger binding to cysteine-rich kinases but lower plasma half-lives .

Side Chain Modifications

2.2.1 Diethylaminoethyl vs. Morpholineethyl Compounds with morpholineethyl substituents (e.g., 3-(morpholin-4-yl-ethyl)-tetrahydroquinazolines) show improved aqueous solubility compared to diethylaminoethyl analogs but may exhibit reduced blood-brain barrier penetration due to increased polarity.

2.2.2 N-Isopropyl Carboxamide vs. In contrast, N-methyl carboxamide derivatives (e.g., N-methyl-7-carboxamide tetrahydroquinazolines) display faster renal clearance but weaker target engagement.

Pharmacological and Physicochemical Data

Table 1: Comparative Properties of Selected Tetrahydroquinazoline Derivatives

Notes:

- The target compound’s higher molecular weight and LogP reflect the diethylaminoethyl and isopropyl groups.

- Thiazolidine derivatives () exhibit superior solubility but lack kinase inhibition data .

Research Findings and Trends

- Synthetic Accessibility : The 4-oxo-2-thioxo group in the target compound may be synthesized via methods analogous to thiazolidine derivatives, such as cyclization of thiourea intermediates .

- Biological Activity: Quinazoline derivatives with diethylaminoethyl substituents demonstrate 3–5-fold higher kinase inhibition than dimethylaminoethyl analogs, likely due to enhanced basicity and cation-π interactions.

- Thermodynamic Stability : The thioxo group increases susceptibility to oxidation compared to oxo analogs, necessitating formulation under inert conditions.

Limitations and Knowledge Gaps

The provided evidence () focuses on thiazolidine and coumarin derivatives, limiting direct comparisons. Key parameters such as crystallographic data, in vivo efficacy, and toxicity profiles for the target compound remain undocumented in accessible literature.

Biological Activity

3-(2-(diethylamino)ethyl)-N-isopropyl-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide (hereafter referred to as "the compound") is a synthetic derivative belonging to the class of quinazoline compounds. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in various biochemical pathways. For example, it may affect cyclooxygenase (COX) pathways which are crucial in inflammation and pain modulation.

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against a range of pathogens. Its structure allows it to interact with microbial cell membranes, leading to cell lysis.

- Anticancer Activity : Research indicates that the compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This is likely mediated through the modulation of signaling pathways involved in cell proliferation and survival.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Enzyme Inhibition | COX inhibition | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cells |

Case Studies

- Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of the compound using an animal model of arthritis. The results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

- Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

- Cytotoxicity Against Cancer Cells : A series of cytotoxicity assays were performed on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound showed IC50 values in the low micromolar range, indicating significant cytotoxic effects.

Research Findings

Recent research has focused on optimizing the structure of the compound to enhance its biological activity. Modifications at various positions have been explored to improve potency and selectivity against target enzymes or receptors.

Structure-Activity Relationship (SAR)

The SAR studies revealed that modifications on the diethylamino group significantly influenced the compound's binding affinity and biological efficacy. For instance, replacing diethylamine with other amines resulted in varying levels of enzyme inhibition and cytotoxicity.

Future Directions

Ongoing research aims to elucidate further the mechanisms underlying the biological activities of this compound. Future studies will focus on:

- In vivo efficacy : Evaluating therapeutic potential through animal models.

- Mechanistic studies : Understanding how structural modifications affect biological interactions.

- Clinical trials : Assessing safety and efficacy in human subjects for potential therapeutic applications.

Q & A

Q. What are the critical parameters to optimize during the multi-step synthesis of this compound to achieve high yield and purity?

The synthesis involves multi-step reactions requiring precise control of reaction conditions. Key parameters include:

- Temperature : Elevated temperatures (e.g., reflux in acetonitrile) for cyclization steps, as seen in similar quinazoline derivatives .

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile facilitate nucleophilic substitutions and cyclization .

- Catalysts : Zinc chloride or triethylamine may enhance reaction efficiency, particularly in thiadiazole or thioxo group formation .

- Purification : Chromatography (e.g., flash chromatography with ethyl acetate/hexane) is critical for isolating pure products .

Q. Which spectroscopic techniques are most effective for structural characterization, and what spectral markers should researchers prioritize?

- ¹H/¹³C NMR : Focus on signals for the tetrahydroquinazoline core (e.g., δ 4.0–5.0 ppm for NH or CH₂ groups) and thioxo (C=S) resonances near δ 180–190 ppm in ¹³C NMR .

- IR spectroscopy : Confirm thioxo (C=S) stretches at ~1200–1250 cm⁻¹ and carboxamide (C=O) at ~1650–1700 cm⁻¹ .

- Mass spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns .

Q. How can solubility be optimized for biological assays, given the compound’s structural features?

- The diethylaminoethyl group enhances water solubility via protonation at physiological pH, while the isopropyl carboxamide may require co-solvents (e.g., DMSO ≤1% v/v) .

- Salt formation (e.g., hydrochloride) or formulation with cyclodextrins can improve bioavailability .

Advanced Research Questions

Q. How do structural modifications at the quinazoline core influence biological activity, and what methodologies support structure-activity relationship (SAR) studies?

- Substituent variation : Replace the diethylaminoethyl group with other amines (e.g., piperazinyl) to modulate lipophilicity and target engagement .

- Bioisosteric replacement : Substitute the thioxo group with oxo or imino groups to assess impact on enzyme inhibition (e.g., soluble epoxide hydrolase) .

- Methodology : Parallel synthesis combined with high-throughput screening (HTS) to evaluate analogs against target proteins .

Q. How should researchers address contradictions in reported biological activity data across different assays?

- Assay standardization : Control variables like cell line origin (e.g., HEK293 vs. HeLa), incubation time, and compound stability in buffer .

- Orthogonal assays : Validate kinase inhibition using both fluorescence-based and radiometric assays to rule out assay-specific artifacts .

- Meta-analysis : Compare data with structurally related compounds (e.g., 4-oxo-N-phenethyl derivatives) to identify trends in bioactivity .

Q. What computational strategies are recommended for predicting binding affinity, and how should models be experimentally validated?

- Molecular docking : Use AutoDock Vina or Glide to predict interactions with targets like GSK-3β, prioritizing residues near the ATP-binding pocket .

- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories with AMBER or GROMACS .

- Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (KD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.